An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with inferred properties based on the well-established chemistry of its core components: the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril) scaffold and the aromatic aldehyde functional group. We will delve into its structural features, predicted physicochemical and spectroscopic properties, potential synthetic routes, expected reactivity, and prospective applications, particularly in the realm of drug discovery. This document aims to serve as a foundational resource for researchers investigating this and related molecular architectures.
Introduction: The 1-Oxo-1,2-dihydroisoquinoline Scaffold
The 1-oxo-1,2-dihydroisoquinoline, also known as isocarbostyril, is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The fusion of a benzene ring with a pyridinone ring creates a planar, aromatic system that can engage in various intermolecular interactions, making it a privileged structure in drug design.[3] The introduction of a carbaldehyde group at the 5-position introduces a versatile functional handle for further chemical modifications and potential biological interactions. This guide will focus specifically on the 5-carbaldehyde derivative, a molecule poised for exploration.
Molecular Structure and Physicochemical Properties
The fundamental properties of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde are summarized below. It is critical to note that while the molecular formula and weight are definitive, other physicochemical properties are largely computational predictions due to a lack of published experimental data.
| Property | Value | Source |
| CAS Number | 1184913-66-3 | Vendor Data |
| Molecular Formula | C₁₀H₇NO₂ | Vendor Data |
| Molecular Weight | 173.17 g/mol | Vendor Data |
| Predicted XLogP3 | 1.1 - 1.5 | Computational |
| Predicted Hydrogen Bond Donors | 1 | Computational |
| Predicted Hydrogen Bond Acceptors | 2 | Computational |
| Predicted Polar Surface Area | 46.2 Ų | Computational |
Note: Predicted values are derived from computational algorithms and should be confirmed experimentally.
The structure of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde combines the planarity of the isocarbostyril core with the reactive aldehyde functionality. This unique combination of a lactam within an aromatic system and an electrophilic aldehyde group dictates its chemical behavior.
Predicted Spectroscopic Characteristics
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex in the aromatic region. The protons on the benzene ring and the vinyl protons of the pyridinone ring would likely appear as multiplets between 7.0 and 8.5 ppm. The N-H proton of the lactam would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The aldehyde proton is expected to be a sharp singlet further downfield, typically in the range of 9.5-10.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show signals for the ten carbon atoms. The carbonyl carbon of the lactam would be significantly deshielded, appearing around 160-170 ppm. The aldehyde carbonyl carbon would be even further downfield, typically in the 190-200 ppm range. The remaining aromatic and vinyl carbons would resonate in the 110-150 ppm region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak for the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹. The lactam C=O stretch would likely appear at a slightly lower wavenumber, around 1650-1680 cm⁻¹, due to conjugation. The N-H stretch of the lactam would be a broad band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while C-H stretches for the aldehyde proton would appear around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 173. Subsequent fragmentation would likely involve the loss of CO (from the aldehyde or lactam) and other characteristic fragmentation patterns of the isoquinoline ring system.
Synthesis Strategies
While a specific, published synthesis for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is not available, several established methods for the synthesis of substituted 1-oxo-1,2-dihydroisoquinolines could be adapted.[7][8][9]
General Approach: Intramolecular Cyclization
A common strategy involves the intramolecular cyclization of a suitably substituted benzene derivative. For the target molecule, a potential precursor could be a 2-vinylbenzoic acid derivative with an amino group that can undergo lactamization. The aldehyde functionality could be introduced before or after the formation of the isoquinoline core.
Diagram: Potential Synthetic Pathway
Caption: A generalized synthetic workflow for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde.
Experimental Protocol: A Hypothetical Synthesis
The following is a hypothetical, multi-step protocol based on known transformations for related structures. This protocol has not been experimentally validated and should be approached with appropriate caution and optimization.
-
Step 1: Synthesis of a Substituted Benzoic Acid. Starting from a commercially available substituted toluene, oxidation of the methyl group to a carboxylic acid, followed by nitration and subsequent reduction, could provide a key aminobenzoic acid intermediate.
-
Step 2: Amide Formation. The amino group of the benzoic acid derivative would be acylated with a suitable three-carbon synthon that can be converted to a vinyl group.
-
Step 3: Intramolecular Cyclization. Under acidic or base-catalyzed conditions, an intramolecular cyclization would lead to the formation of the 1-oxo-1,2-dihydroisoquinoline ring system.
-
Step 4: Formylation. The final step would be the introduction of the aldehyde group at the 5-position. This could potentially be achieved through a Vilsmeier-Haack or a related formylation reaction on the electron-rich aromatic ring.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde is governed by the interplay between the aromatic aldehyde and the isocarbostyril nucleus.
Reactivity of the Aromatic Aldehyde
Aromatic aldehydes are generally less reactive towards nucleophilic addition reactions compared to their aliphatic counterparts.[10][11][12] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[13][14] Nevertheless, the aldehyde group can undergo a variety of important transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding primary alcohol.
-
Nucleophilic Addition: Will react with a range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.
-
Wittig Reaction: Can be converted to an alkene.
-
Reductive Amination: Can be used to form amines.
Diagram: Reactivity of the Aldehyde Group
Caption: Key transformations of the aromatic aldehyde functionality.
Reactivity of the Isocarbostyril Core
The isocarbostyril ring system is relatively stable due to its aromaticity. The lactam functionality is generally less reactive than an open-chain amide. However, the N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. The aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing functional groups.
Potential Applications in Drug Discovery and Materials Science
While there are no specific reported applications for 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde, the broader class of 1-oxo-1,2-dihydroisoquinoline derivatives has shown significant promise in medicinal chemistry.[15][16][17][18][19]
-
Anticancer Activity: Many isocarbostyril alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[20][21] The planar nature of the ring system allows for intercalation with DNA, and various derivatives have been shown to inhibit key enzymes involved in cell proliferation.[22]
-
Enzyme Inhibition: The scaffold has been successfully utilized to develop potent inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is a key target in cancer therapy.[18][19][22]
-
Antiviral and Antimicrobial Activity: Certain derivatives have exhibited promising activity against viruses and various microbial pathogens.[17]
-
Materials Science: The planar, conjugated structure of the isocarbostyril core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
The presence of the aldehyde group in the 5-position provides a convenient point for the synthesis of a diverse library of derivatives for screening in these and other applications.
Conclusion
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde represents a molecule with significant untapped potential. While direct experimental data is currently scarce, a thorough understanding of the chemistry of its constituent functional groups allows for a robust prediction of its properties and reactivity. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and application of this intriguing heterocyclic compound. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in drug discovery and materials science.
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